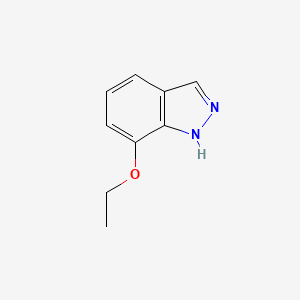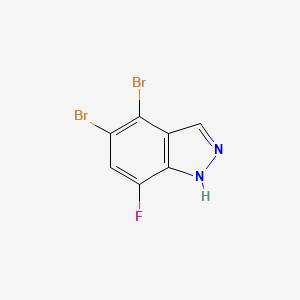
4,5-Dibromo-7-fluoro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-7-fluoro-1H-indazole typically involves the bromination and fluorination of indazole derivatives. One common method includes the bromination of 4,5-dibromo-1H-indazole using N-bromo-succinimide in acetonitrile at controlled temperatures of -10 to 10°C . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
4,5-Dibromo-7-fluoro-1H-indazole has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-7-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Fluoro-1H-indazole: A fluorinated indazole with similar applications in medicinal chemistry.
5-Bromo-4-fluoro-1H-indazole: Another brominated and fluorinated indazole with comparable reactivity and applications.
Uniqueness: 4,5-Dibromo-7-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms at specific positions on the indazole ring
Properties
Molecular Formula |
C7H3Br2FN2 |
|---|---|
Molecular Weight |
293.92 g/mol |
IUPAC Name |
4,5-dibromo-7-fluoro-1H-indazole |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-3(6(4)9)2-11-12-7/h1-2H,(H,11,12) |
InChI Key |
NTOLIPVQWBIACF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=C1Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




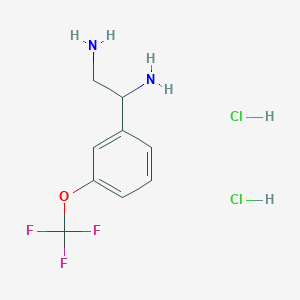
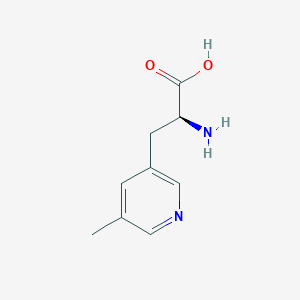


![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
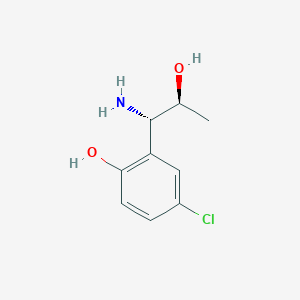

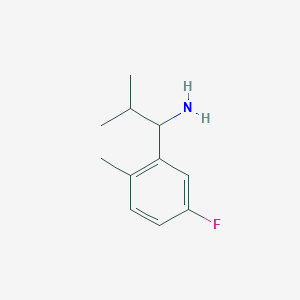
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)

